1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine
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Overview
Description
1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzimidazole with a suitable oxime precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole moiety can also interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of 1-(Hydroxyimino)-3-(2-methylbenzimidazolyl)propylamine.
Benzimidazole: A parent compound with a wide range of biological activities.
Hydroxyimino derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
This compound is unique due to the presence of both the hydroxyimino group and the 2-methylbenzimidazolyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPFXMXRMRPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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